molecular formula C7H6N4 B3057601 4-(1H-Pyrazol-1-yl)pyrimidine CAS No. 82892-95-3

4-(1H-Pyrazol-1-yl)pyrimidine

Cat. No.: B3057601
CAS No.: 82892-95-3
M. Wt: 146.15 g/mol
InChI Key: KDWFNBXZXPESTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and material science. The presence of both pyrazole and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloropyrimidine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are being investigated to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the pyrazole or pyrimidine ring can be functionalized with different substituents using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen substituents.

Scientific Research Applications

4-(1H-Pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

  • 4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine
  • 2-(1H-Pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine
  • 2-(pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine
  • 4-(1H-Pyrazol-1-yl)-2-(pyrimidin-2-yl)pyrimidine

Uniqueness: 4-(1H-Pyrazol-1-yl)pyrimidine is unique due to its dual pyrazole and pyrimidine structure, which imparts distinct chemical reactivity and biological activity. This duality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-3-10-11(5-1)7-2-4-8-6-9-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWFNBXZXPESTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559667
Record name 4-(1H-Pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82892-95-3
Record name 4-(1H-Pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Pyrazol-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(1H-Pyrazol-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(1H-Pyrazol-1-yl)pyrimidine
Reactant of Route 4
4-(1H-Pyrazol-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(1H-Pyrazol-1-yl)pyrimidine
Reactant of Route 6
4-(1H-Pyrazol-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.